Dapabutan

Description

Structure

2D Structure

Properties

IUPAC Name |

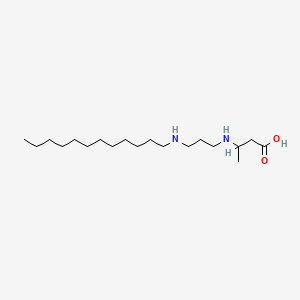

3-[3-(dodecylamino)propylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O2/c1-3-4-5-6-7-8-9-10-11-12-14-20-15-13-16-21-18(2)17-19(22)23/h18,20-21H,3-17H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGUCURBMCFAOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCCNC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863912 | |

| Record name | Dapabutan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6582-31-6 | |

| Record name | 3-[[3-(Dodecylamino)propyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6582-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapabutan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006582316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapabutan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[3-(dodecylamino)propyl]amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPABUTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0Y7O07NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Target: A Technical Guide to Dabigatran's Mechanism of Action on Clot-Bound Thrombin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of dabigatran, a direct thrombin inhibitor, with a specific focus on its interaction with clot-bound thrombin. Understanding this interaction is critical for the development and optimization of next-generation anticoagulants.

Executive Summary

Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor that has demonstrated efficacy in preventing and treating thromboembolic disorders.[1] A key feature of its mechanism is its ability to inhibit not only free, circulating thrombin but also thrombin that is bound to fibrin within a clot.[2][3] This action is a significant advantage over indirect thrombin inhibitors, such as heparin, which are largely ineffective against clot-bound thrombin.[3] This guide provides a detailed overview of the molecular interactions, quantitative binding kinetics, and experimental methodologies used to characterize the effects of dabigatran on this critical, localized pool of prothrombotic enzyme.

Mechanism of Action: Targeting Thrombin at the Heart of the Clot

Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[2] Thrombin also amplifies its own generation by activating upstream clotting factors.[2] Once a clot is formed, a significant amount of thrombin remains entrapped within the fibrin mesh. This "clot-bound" thrombin is protected from inactivation by endogenous inhibitors and continues to promote clot growth and stabilization, contributing to the pathology of thrombotic diseases.

Dabigatran directly targets the active site of the thrombin molecule, preventing it from interacting with its substrates.[2][4] This binding is independent of cofactors and occurs with high affinity and specificity.[5] Crucially, dabigatran can access and inhibit thrombin that is already bound to fibrin.[3][5] This is because dabigatran, as a univalent inhibitor, binds only to the active site and does not require interaction with thrombin's exosite 1, which is occupied by fibrin.[3] In contrast, the heparin-antithrombin complex requires binding to exosite 2 and is sterically hindered from inhibiting fibrin-bound thrombin.[3]

By neutralizing clot-bound thrombin, dabigatran not only prevents further fibrin deposition but also reduces the thrombin-mediated inhibition of fibrinolysis, potentially enhancing the natural process of clot dissolution.[2]

Quantitative Data: Binding Affinity and Inhibitory Potency

The efficacy of dabigatran's interaction with thrombin has been quantified through various in vitro studies. The following tables summarize key quantitative data for the binding and inhibition of both free (fluid-phase) and clot-bound thrombin by dabigatran.

Table 1: Dabigatran Binding and Inhibition Constants

| Parameter | Value | Target | Comments |

| Ki (Inhibition Constant) | 4.5 nM | Human Thrombin | Demonstrates high-affinity binding to the target enzyme.[5] |

| IC50 (Fluid-Phase Thrombin) | 186 nM | Thrombin in Plasma | Concentration required to inhibit 50% of free thrombin activity.[6] |

| IC50 (Clot-Bound Thrombin) | 200 nM | Thrombin within a Fibrin Clot | Concentration required to inhibit 50% of clot-bound thrombin activity, showing similar potency to fluid-phase inhibition.[6] |

Table 2: Comparative IC50 Values for Thrombin Inhibitors

| Inhibitor | IC50 (Fluid-Phase Thrombin) | IC50 (Clot-Bound Thrombin) |

| Dabigatran | 186 nM | 200 nM |

| Heparin | 8.4 nM | 98.7 nM |

Data compiled from in vitro studies measuring fibrinopeptide A release.[6]

Experimental Protocols: Assessing the Inhibition of Clot-Bound Thrombin

The determination of dabigatran's activity against clot-bound thrombin requires specialized in vitro assays. The following is a detailed methodology for a key experiment to determine the IC50 of dabigatran for clot-bound thrombin.

Principle

This assay measures the ability of dabigatran to inhibit the enzymatic activity of thrombin that has been incorporated into a pre-formed fibrin clot. The activity of the clot-bound thrombin is quantified by measuring the release of fibrinopeptide A (FPA) from fibrinogen, which is a direct product of thrombin's catalytic action. The amount of FPA released is inversely proportional to the inhibitory activity of dabigatran.

Materials and Reagents

-

Human Platelet-Rich Plasma (PRP)

-

Human Platelet-Poor Plasma (PPP)

-

Dabigatran stock solution (in a suitable solvent, e.g., DMSO)

-

Calcium Chloride (CaCl₂) solution

-

Bovine Thrombin

-

Buffer solution (e.g., Tris-buffered saline)

-

Fibrinopeptide A (FPA) ELISA kit

-

Microplate reader

Detailed Methodology

Step 1: Preparation of Fibrin Clots Containing Thrombin

-

Dispense human platelet-rich plasma (PRP) into microcentrifuge tubes.

-

Initiate clot formation by adding CaCl₂ to a final concentration of 25 mM.

-

Incubate the tubes at 37°C for 2 hours to allow for complete clot formation and thrombin entrapment.

Step 2: Washing the Clots

-

After incubation, carefully remove the serum surrounding the clots.

-

Wash the clots multiple times with a suitable buffer (e.g., Tris-buffered saline) to remove any unbound thrombin and residual FPA. This step is critical to ensure that the measured activity is solely from the clot-bound thrombin.

Step 3: Incubation with Dabigatran

-

Prepare a series of dilutions of dabigatran in platelet-poor plasma (PPP) to achieve a range of final concentrations (e.g., 0-1000 nM).

-

Transfer the washed clots to fresh tubes containing 0.5 mL of the PPP with the varying concentrations of dabigatran or a buffer control.

-

Incubate the tubes at 37°C for a defined period (e.g., 1 hour) to allow dabigatran to penetrate the clots and inhibit the bound thrombin.

Step 4: Measurement of Fibrinopeptide A (FPA) Release

-

Following incubation, carefully remove the plasma supernatant from each tube.

-

Precipitate the remaining uncleaved fibrinogen from the supernatant.

-

Measure the concentration of FPA in the supernatant using a commercially available FPA ELISA kit, following the manufacturer's instructions.

-

The amount of FPA released is a direct measure of the residual activity of the clot-bound thrombin.

Step 5: Data Analysis

-

Plot the FPA concentration against the corresponding dabigatran concentration.

-

Perform a non-linear regression analysis to fit the data to a dose-response curve.

-

Calculate the IC50 value, which is the concentration of dabigatran that produces a 50% reduction in FPA release compared to the control (no dabigatran).

Conclusion

Dabigatran's ability to effectively inhibit both free and clot-bound thrombin is a cornerstone of its clinical efficacy. This dual action ensures a comprehensive anticoagulant effect, addressing both the propagation of coagulation in the fluid phase and the localized prothrombotic activity within established thrombi. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of direct thrombin inhibitors with improved therapeutic profiles. A thorough understanding of the interactions at the clot interface is paramount for advancing the field of antithrombotic therapy.

References

- 1. home.asdaa.it [home.asdaa.it]

- 2. Sheffield Laboratory Medicine [sheffieldlaboratorymedicine.nhs.uk]

- 3. Ecarin-Based Methods for Measuring Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]

Dabigatran's Profibrinolytic Profile: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research on the effects of dabigatran, a direct thrombin inhibitor, on the fibrinolytic system. By directly inhibiting thrombin, dabigatran not only exerts a potent anticoagulant effect but also fosters a profibrinolytic environment through multiple mechanisms. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Dabigatran is a reversible and selective direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[1] This inhibition extends to both free and fibrin-bound thrombin.[2][3] Beyond its primary anticoagulant function, dabigatran's inhibition of thrombin reduces the thrombin-mediated negative feedback on fibrinolysis, thereby enhancing the breakdown of existing clots.[2][4]

Quantitative Effects on Fibrinolysis

Preclinical studies have consistently demonstrated dabigatran's ability to enhance fibrinolysis. The following tables summarize the key quantitative data from in vitro and in vivo models.

In Vitro Studies: Clot Lysis and Thrombin Generation

| Parameter | Dabigatran Concentration | Effect | Reference |

| Clot Lysis Time | 1-2 µM | ≥ 50% shortening | [5] |

| Increasing concentrations | Reduced time to 50% clot lysis | [6] | |

| Thrombin Generation (Endogenous Thrombin Potential) | 0.56 µM (IC₅₀) | Inhibition | [7] |

| Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Activation | IC₅₀ < 1.0 µg/ml | Strong inhibition of thrombin-thrombomodulin mediated generation | [8] |

| Thrombin-induced Platelet Aggregation | 10 nM (IC₅₀) | Inhibition | [7] |

In Vivo Studies: Animal Models

| Animal Model | Dabigatran Etexilate Dose | Key Findings | Reference |

| ApoE−/−–LDLR−/− double-knockout mice | Not specified | Increased spontaneous thrombolytic activity; Decreased expression of PAI-1 and TAFI | [9] |

| Murine model of venous thromboembolism | Not specified | Acutely decreases thrombus stability and increases pulmonary embolism burden (FXIII-dependent effect) | [10] |

| Mouse model of ischemic stroke | 75 mg/kg | Did not significantly increase hemorrhagic transformation after rt-PA treatment compared to controls | [11] |

| 112.5 mg/kg | Significantly increased hemorrhagic transformation after rt-PA treatment | [11] | |

| Porcine model of arterial thrombosis | 1 mg/kg i.v. | 94% inhibition of cyclic flow reduction | [12] |

| Rabbit model | 5 mg/kg, 10 mg/kg | Dose-dependent anticoagulant effects | [13] |

Signaling Pathways and Mechanisms

Dabigatran's profibrinolytic effects are mediated through its influence on key regulatory proteins in the fibrinolytic system.

Inhibition of Thrombin-Mediated Antifibrinolytic Pathways

Dabigatran's primary target, thrombin, plays a dual role in hemostasis, promoting coagulation while also suppressing fibrinolysis. By inhibiting thrombin, dabigatran disrupts these antifibrinolytic signals.

Caption: Dabigatran inhibits thrombin, preventing the activation of TAFI and thus reducing the inhibition of fibrinolysis.

Alteration of Clot Structure

Preclinical evidence indicates that clots formed in the presence of dabigatran have an altered structure, rendering them more susceptible to lysis. These clots are characterized by being more permeable, less rigid, and composed of thicker fibrin fibers.[5]

References

- 1. droracle.ai [droracle.ai]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Dabigatran - Wikipedia [en.wikipedia.org]

- 5. Dabigatran enhances clot susceptibility to fibrinolysis by mechanisms dependent on and independent of thrombin-activatable fibrinolysis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. Effects of Long-term Thrombin Inhibition (Dabigatran Etexilate) on Spontaneous Thrombolytic Activity during the Progression of Atherosclerosis in ApoE−/−–LDLR−/− Double-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the effect of dabigatran and dalteparin on thrombus stability in a murine model of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thrombolysis with recombinant tissue plasminogen activator under dabigatran anticoagulation in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the molecular interactions of Dabigatran with thrombin's active site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the direct thrombin inhibitor, Dabigatran, and the active site of thrombin. Dabigatran is a potent, reversible, and competitive inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] Understanding the precise nature of this interaction is fundamental for the rational design of novel anticoagulants and for comprehending its pharmacological profile. This document outlines the structural basis of the interaction, presents key quantitative binding data, details relevant experimental protocols, and provides visual diagrams to illustrate the underlying mechanisms and workflows.

Molecular Interaction Analysis: The Dabigatran-Thrombin Complex

Dabigatran effectively neutralizes thrombin by directly binding to its active site, thereby preventing the conversion of fibrinogen to fibrin and inhibiting thrombin-induced platelet aggregation.[2][3] X-ray crystallography studies of the Dabigatran-thrombin complex have elucidated the specific molecular interactions that govern this high-affinity binding.

Dabigatran, a non-peptide small molecule, occupies the active site of thrombin, engaging with key subsites.[4] The binding is characterized by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The benzamidine moiety of Dabigatran mimics the side chain of arginine, a natural substrate of thrombin, and forms critical salt bridges and hydrogen bonds with the aspartate residue (Asp189) at the base of the S1 specificity pocket of thrombin. Further interactions with residues such as Gly216 and Trp215 contribute to the stability of the complex. The hydrophobic regions of Dabigatran are accommodated in the surrounding hydrophobic pockets of the active site, further enhancing binding affinity.

Quantitative Binding and Inhibition Data

The potency of Dabigatran as a thrombin inhibitor has been quantified through various in vitro assays. The following table summarizes key binding and inhibition parameters reported in the literature.

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (Inhibition Constant) | 4.5 nM | Human | Cell-free assay | [1][5] |

| IC50 (Thrombin) | 9.3 nM | Human | Cell-free assay | [5][6] |

| IC50 (Thrombin-induced platelet aggregation) | 10 nM | Human | Platelet aggregation assay | [1] |

| IC50 (Thrombin binding to platelets) | 118 nM | Human | Flow cytometry | [6][7][8] |

| aPTT Doubling Concentration | 0.23 µM | Human | Activated Partial Thromboplastin Time | [1] |

| PT Doubling Concentration | 0.83 µM | Human | Prothrombin Time | [1] |

| ECT Doubling Concentration | 0.18 µM | Human | Ecarin Clotting Time | [1] |

Experimental Protocols

The characterization of the Dabigatran-thrombin interaction relies on a suite of biophysical and biochemical assays. Detailed methodologies for key experiments are provided below.

Fluorometric Thrombin Inhibition Assay

This assay is commonly used to screen for and quantify the activity of thrombin inhibitors.

Principle: A synthetic fluorogenic peptide substrate for thrombin is used. When cleaved by active thrombin, a fluorophore (e.g., AMC, 7-amino-4-methylcoumarin) is released, which can be quantified by measuring the fluorescence intensity. In the presence of an inhibitor like Dabigatran, the rate of substrate cleavage is reduced, leading to a decrease in fluorescence.[9]

Protocol:

-

Reagent Preparation:

-

Prepare a Thrombin Assay Buffer.

-

Dilute the Thrombin enzyme to a working concentration in the assay buffer.

-

Prepare a solution of the fluorogenic thrombin substrate.

-

Dissolve the test inhibitor (Dabigatran) in a suitable solvent and prepare serial dilutions.[10]

-

-

Assay Procedure (96-well plate format):

-

Add a fixed volume of the diluted Thrombin enzyme solution to each well.

-

Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the reaction by adding the thrombin substrate solution to all wells.[11]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study real-time biomolecular interactions and determine binding kinetics (association and dissociation rates) and affinity.

Principle: One of the interacting partners (e.g., a thrombin-binding aptamer or fibrin) is immobilized on a sensor chip. A solution containing the other partner (thrombin), with or without the inhibitor (Dabigatran), is flowed over the surface. The binding of thrombin to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[12]

Protocol:

-

Sensor Chip Preparation:

-

Activate the surface of a sensor chip (e.g., CM5).

-

Immobilize the ligand (e.g., γA/γA-fibrin) onto the chip surface via amine coupling.[12]

-

Deactivate any remaining active groups.

-

-

Binding Analysis:

-

Prepare a series of thrombin solutions at different concentrations in a suitable running buffer.

-

Prepare solutions of thrombin mixed with various concentrations of Dabigatran.

-

Inject the thrombin solutions (with and without Dabigatran) over the sensor surface at a constant flow rate.[12]

-

Monitor the association phase (increase in RU) as thrombin binds to the immobilized ligand.

-

Switch to flowing only the running buffer to monitor the dissociation phase (decrease in RU).

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

The effect of Dabigatran is observed as a reduction in the binding response of thrombin.[12]

-

Thrombin Generation Assay (TGA)

TGA measures the overall potential of a plasma sample to generate thrombin over time, providing a global assessment of coagulation.

Principle: Coagulation is initiated in a plasma sample in the presence of a fluorogenic substrate for thrombin. The generation of thrombin is continuously monitored by measuring the fluorescence produced from the cleavage of the substrate. The resulting curve provides parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).[13]

Protocol:

-

Sample Preparation:

-

Use platelet-poor plasma.

-

Spike the plasma samples with varying concentrations of Dabigatran.

-

-

Assay Procedure:

-

In a 96-well microplate, add the plasma sample.

-

Add a solution containing the fluorogenic substrate and calcium.

-

Initiate thrombin generation by adding a trigger solution (e.g., tissue factor and phospholipids).[13]

-

-

Data Acquisition:

-

Measure fluorescence in a thermostatically controlled (37°C) microplate reader.[13]

-

-

Data Analysis:

-

The fluorescence data is converted into thrombin concentration over time using a calibration curve.

-

The resulting thrombogram is analyzed to determine key parameters: Lag Time, Time to Peak, Peak Height, and Endogenous Thrombin Potential (area under the curve).[14] Dabigatran's effect is seen as a prolongation of the lag time and a reduction in peak thrombin and ETP.[14]

-

Visualizations

Mechanism of Dabigatran Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. abcam.com [abcam.com]

- 12. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring potential anticoagulant drug formulations using thrombin generation test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Unseen: A Technical Guide to the Off-Target Effects of Dabigatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a potent, reversible, and direct thrombin inhibitor, has become a cornerstone in anticoagulant therapy, offering a predictable pharmacokinetic profile and a favorable safety profile for the prevention of thromboembolic events. While its on-target activity of inhibiting thrombin is well-characterized, a growing body of basic scientific research has begun to illuminate its off-target effects. These unintended interactions, though often subtle, can have significant biological consequences, ranging from altered cellular signaling to unexpected therapeutic benefits. This technical guide provides an in-depth exploration of the basic science studies investigating the off-target effects of Dabigatran, offering researchers, scientists, and drug development professionals a comprehensive resource to understand these complex phenomena. We will delve into the molecular mechanisms, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation in this critical area of pharmacology.

Off-Target Effects on Vascular Smooth Muscle Cells

Recent studies have revealed that Dabigatran exerts effects on vascular smooth muscle cells (VSMCs) that are independent of its anticoagulant properties. These effects primarily relate to the mitigation of pathological processes such as atherosclerosis.

Quantitative Data: Dabigatran's Impact on Atherosclerosis

| Parameter | Control | Warfarin | Dabigatran | Citation |

| Atherosclerotic Plaque Progression (Short-term) | Baseline | Increased | Significantly Reduced | [1] |

| Plaque Inflammation (Short-term) | Baseline | Pro-inflammatory phenotype | No pro-inflammatory effect | [1] |

| Plaque Calcification (Long-term) | Baseline | Significantly Increased | No significant increase | [1] |

| VSMC Oxidative Stress (in vitro) | Baseline | Significantly Increased | Prevented increase | [1] |

| VSMC Extracellular Vesicle Release (in vitro) | Baseline | Significantly Increased | Prevented increase | [1] |

Experimental Protocols

This protocol is adapted from methodologies used in studies investigating the vascular effects of anticoagulants.[1][2][3][4][5][6]

-

Isolation:

-

Euthanize mice (e.g., Apoe-/-) via an approved method.

-

Perfuse the vascular system with sterile phosphate-buffered saline (PBS) to remove blood.

-

Aseptically dissect the thoracic aorta and place it in cold PBS.

-

Remove adipose and connective tissue from the adventitia.

-

Cut the aorta into small rings.

-

-

Digestion:

-

Incubate the aortic rings in a digestion solution containing collagenase (e.g., 1 mg/mL Collagenase Type II) and elastase (e.g., 0.5 mg/mL Elastase) in a serum-free medium (e.g., DMEM) at 37°C with gentle agitation.

-

Monitor the digestion process and stop the reaction by adding a complete medium containing fetal bovine serum (FBS) when cells start to detach.

-

Centrifuge the cell suspension to pellet the VSMCs.

-

-

Culture:

-

Resuspend the cell pellet in a complete medium (e.g., DMEM with 10% FBS and penicillin/streptomycin) and plate onto culture dishes.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells upon reaching 80-90% confluency using trypsin-EDTA.

-

-

Cell Treatment:

-

Plate primary VSMCs and allow them to adhere and grow to a desired confluency.

-

Treat the cells with Warfarin, thrombin, and Dabigatran at relevant concentrations for a specified period.

-

-

Oxidative Stress Measurement:

-

Utilize fluorescent probes sensitive to reactive oxygen species (ROS), such as dihydroethidium (DHE) or 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

Incubate the treated cells with the probe according to the manufacturer's instructions.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader to quantify ROS levels.

-

-

Extracellular Vesicle (EV) Isolation and Quantification:

-

Collect the cell culture supernatant from the treated VSMCs.

-

Perform differential centrifugation steps to pellet and isolate EVs. This typically involves a low-speed spin to remove cells and debris, followed by a high-speed spin to pellet EVs.

-

Quantify the isolated EVs using methods such as nanoparticle tracking analysis (NTA), which measures the size and concentration of particles, or by measuring total protein content of the EV pellet.

-

Off-Target Effects on Inflammation Resolution

Dabigatran has been shown to actively promote the resolution of inflammation, a process distinct from simple anti-inflammatory effects. This involves the modulation of specific signaling pathways and the production of pro-resolving mediators.

Signaling Pathway: Dabigatran-Induced Inflammation Resolution

Dabigatran promotes the shedding of soluble fibrinogen-like protein 2 (sFgl2), which in turn enhances the biosynthesis of the pro-resolving mediator Resolvin D5n-3 DPA (RvD5n-3 DPA) through a STAT6-ALOX15 signaling axis.[7][8]

Caption: Dabigatran's role in promoting inflammation resolution.

Experimental Protocols

This in vivo model is used to study acute inflammation and its resolution.[7][8]

-

Animal Model: Use mice (e.g., C57BL/6).

-

Induction of Peritonitis: Inject zymosan (e.g., 1 mg in sterile saline) intraperitoneally (i.p.).

-

Treatment: Administer Dabigatran, Warfarin, Heparin, or a vehicle control at specified doses and time points relative to zymosan injection.

-

Peritoneal Lavage: At various time points (e.g., 4, 12, 24, 48 hours) post-zymosan injection, euthanize the mice and collect peritoneal exudate by lavage with cold PBS containing EDTA.

-

Cell Analysis:

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to count neutrophils and macrophages.

-

-

Mediator Analysis:

-

Centrifuge the lavage fluid to pellet the cells.

-

Use the supernatant for the quantification of pro-inflammatory mediators (e.g., PGE2, LTB4) and pro-resolving mediators (e.g., RvD5n-3 DPA) by ELISA or LC-MS/MS.

-

Analyze the cell pellet for protein expression (e.g., sFgl2, mFgl2, ADAMs) by Western blotting or flow cytometry.

-

This in vitro assay measures the ability of macrophages to clear apoptotic cells, a key process in inflammation resolution.[7]

-

Cell Culture:

-

Isolate and culture bone marrow-derived macrophages (BMDMs) from mice.

-

Induce apoptosis in a target cell line (e.g., Jurkat T cells or neutrophils) using a method like UV irradiation or staurosporine treatment.

-

Label the apoptotic cells with a fluorescent dye (e.g., CFSE).

-

-

Co-culture:

-

Pre-treat the cultured BMDMs with Dabigatran, other anticoagulants, or vehicle control.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-culture for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

-

Analysis:

-

Wash the co-culture to remove non-engulfed apoptotic cells.

-

Analyze the macrophages by flow cytometry to quantify the percentage of macrophages that have engulfed fluorescently labeled apoptotic cells.

-

Off-Target Effects on Protease-Activated Receptors (PARs)

Dabigatran's interaction with thrombin can allosterically modulate thrombin's ability to interact with Protease-Activated Receptors (PARs), particularly PAR1, which is involved in endothelial barrier function and platelet activation.

Quantitative Data: Dabigatran's Inhibition of PAR1 Cleavage

| Thrombin Concentration | Dabigatran IC50 for PAR1 Cleavage | Citation |

| 1 nM | 2.68 ± 0.47 nM | [9] |

| 10 nM | 17.7 ± 3.17 nM | [9] |

Signaling Pathway: Thrombin-PAR1 Interaction and Dabigatran's Influence

While Dabigatran blocks the catalytic activity of thrombin, preventing PAR1 cleavage, the catalytically inactive thrombin-Dabigatran complex can still bind to PAR1 via thrombin's exosite-I. This binding can, under certain conditions, influence endothelial barrier integrity.[9][10]

Caption: Dabigatran's dual effect on thrombin-PAR1 interaction.

Experimental Protocols

This cell-based ELISA measures the cleavage of the N-terminus of PAR1 by thrombin.[9]

-

Cell Culture:

-

Use a cell line expressing an epitope-tagged PAR1 (e.g., HeLa cells with N-terminal FLAG-tagged PAR1).

-

Plate the cells in a multi-well plate and grow to confluency.

-

-

Treatment:

-

Pre-incubate thrombin with varying concentrations of Dabigatran or a vehicle control.

-

Add the thrombin/Dabigatran mixture to the cells and incubate for a specific time at 37°C.

-

-

ELISA:

-

Fix the cells with paraformaldehyde.

-

Block non-specific binding sites.

-

Incubate with a primary antibody that recognizes the N-terminal tag (e.g., anti-FLAG antibody).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a colorimetric HRP substrate and measure the absorbance to quantify the amount of uncleaved PAR1 remaining on the cell surface.

-

This assay measures the integrity of an endothelial cell monolayer.[11][12][13]

-

Cell Culture:

-

Seed endothelial cells (e.g., HUVECs or brain microvascular endothelial cells) on a porous membrane insert in a multi-well plate.

-

Allow the cells to form a confluent monolayer.

-

-

TEER Measurement:

-

Use a TEER meter with "chopstick" electrodes to measure the electrical resistance across the endothelial monolayer.

-

Record baseline TEER values.

-

-

Treatment:

-

Add thrombin, with or without pre-incubation with Dabigatran, to the apical side of the insert.

-

Measure TEER at various time points after treatment. A decrease in TEER indicates a loss of barrier integrity.

-

Off-Target Effects on Platelet Aggregation

While Dabigatran's primary anticoagulant effect is independent of platelets, it can indirectly affect thrombin-induced platelet aggregation by inhibiting thrombin.

Quantitative Data: Dabigatran's Inhibition of Thrombin-Induced Platelet Aggregation

| Thrombin Concentration | Dabigatran IC50 for Platelet Aggregation | Citation |

| 0.5 U/mL | 10.5 nM | [14] |

| 1.0 U/mL | 40.4 nM | [14] |

| Not specified | 118 nM (for thrombin binding to platelets) | [15][16] |

Experimental Protocols

LTA is the gold standard for measuring platelet aggregation.[14][17]

-

Sample Preparation:

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregation Measurement:

-

Use a light transmission aggregometer.

-

Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a magnetic stir bar to a cuvette containing PRP.

-

Add the agonist (e.g., thrombin) to induce aggregation.

-

To study the effect of Dabigatran, pre-incubate the PRP with different concentrations of the drug before adding the agonist.

-

Record the change in light transmission over time, which reflects the extent of platelet aggregation.

-

TEG provides a global assessment of hemostasis, including platelet function.[18][19][20][21]

-

Sample Preparation:

-

Collect whole blood into citrated tubes.

-

-

TEG Analysis:

-

Pipette the whole blood into a TEG cup.

-

Add an activator (e.g., kaolin or a rapid activator like in the RapidTEG assay).

-

Place the cup in the TEG analyzer.

-

The instrument measures the viscoelastic properties of the developing clot over time.

-

-

Parameters:

-

R time (Reaction time): Time to initial clot formation. Prolonged by Dabigatran.

-

K time and α-angle: Kinetics of clot formation.

-

MA (Maximum Amplitude): Represents the maximum strength of the clot, influenced by platelet function and fibrinogen.

-

To specifically assess the effect of Dabigatran, blood can be spiked with known concentrations of the drug.

-

Conclusion

The off-target effects of Dabigatran are a multifaceted and expanding area of research. The findings presented in this guide demonstrate that Dabigatran's biological activity extends beyond simple thrombin inhibition, influencing vascular health, inflammation, and cellular signaling in profound ways. For researchers and drug development professionals, a thorough understanding of these off-target effects is paramount. It not only provides a more complete picture of Dabigatran's pharmacological profile but also opens new avenues for therapeutic applications and highlights potential areas for further investigation to optimize patient outcomes. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource to stimulate and support these future endeavors.

References

- 1. Off-target effects of oral anticoagulants - vascular effects of vitamin K antagonist and non-vitamin K antagonist oral anticoagulant dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular smooth muscle cell kinetics: a new assay for studying patterns of cellular proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of heparin on vascular smooth muscle cells. I. Cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dabigatran activates inflammation resolution by promoting fibrinogen-like protein 2 shedding and RvD5n-3 DPA production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversal of dabigatran-associated major bleeding with activated prothrombin concentrate: A prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dabigatran abrogates brain endothelial cell permeability in response to thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Distinct pleiotropic effects of direct oral anticoagulants on cultured endothelial cells: a comprehensive review [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. meridian.allenpress.com [meridian.allenpress.com]

- 20. Detecting clinically relevant rivaroxaban or dabigatran levels by routine coagulation tests or thromboelastography in a cohort of patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Use of Thromboelastography (TEG) for Detection of New Oral Anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Dabigatran Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel analogs of Dabigatran, a direct thrombin inhibitor. The content is structured to offer actionable insights and detailed methodologies for professionals in the field of drug development.

Introduction: The Rationale for Developing Novel Dabigatran Analogs

Dabigatran etexilate (Pradaxa®) is a potent, reversible, and selective direct inhibitor of thrombin, the final enzyme in the coagulation cascade.[1] While it represents a significant advancement over traditional anticoagulants like warfarin, there remains a continued interest in developing novel analogs with improved pharmacokinetic profiles, enhanced therapeutic indices, and potentially alternative mechanisms of action.[2][3] Key research drivers include optimizing oral bioavailability, modulating anticoagulant activity, and exploring synergistic effects, such as combined antiplatelet and anticoagulant properties.[4][5]

Design Strategies for Novel Dabigatran Analogs

The design of new Dabigatran analogs is largely guided by structure-activity relationship (SAR) studies, leveraging the known binding mode of Dabigatran within the active site of thrombin.[2][6] Common strategies include:

-

Bioisosteric Replacement and Scaffold Hopping: This involves replacing the benzamidine moiety of Dabigatran with other functional groups or scaffolds that can still effectively interact with the S1 pocket of thrombin. This approach aims to improve properties like selectivity and oral bioavailability.[5][7]

-

Prodrug Modifications: Novel prodrugs are designed to enhance absorption and can be engineered to release not only Dabigatran but also other active moieties, such as antiplatelet agents, to achieve a dual therapeutic effect.[4]

-

Fluorination: The introduction of fluorine atoms into the Dabigatran scaffold can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[5][8]

Synthesis of Dabigatran Analogs: Key Intermediates and Reactions

The synthesis of Dabigatran and its analogs typically involves the construction of a central benzimidazole core, followed by the introduction of the side chains. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of Dabigatran analogs generally follows a convergent strategy, where key intermediates are synthesized separately and then coupled. A representative workflow is illustrated in the diagram below.

References

- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural activity relationship of Dabigatran derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Dabigatran Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI) that represents a significant advancement in oral anticoagulant therapy.[1][2][3] As the active form of the prodrug dabigatran etexilate (Pradaxa®), it offers a predictable pharmacokinetic and pharmacodynamic profile, eliminating the need for routine coagulation monitoring required for traditional vitamin K antagonists like warfarin.[4][5][6] Understanding the structure-activity relationship (SAR) of dabigatran is crucial for the rational design of next-generation DTIs with improved efficacy, bioavailability, and safety profiles. This guide provides a comprehensive overview of the key structural features of dabigatran, the impact of chemical modifications on its biological activity, detailed experimental protocols for its evaluation, and a summary of quantitative data for key derivatives.

The Pharmacophore: Dabigatran's Core Structure and Mechanism of Action

Dabigatran's efficacy stems from its specific, high-affinity binding to the active site of thrombin (Factor IIa), the final serine protease in the coagulation cascade.[4][7] Thrombin plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, activating coagulation factors V, VIII, and XI, and promoting platelet activation.[7][8] By directly inhibiting both free and clot-bound thrombin, dabigatran effectively blocks thrombus formation and extension.[1][8][9][10]

The molecular structure of dabigatran can be dissected into three key regions that interact with specific pockets within the thrombin active site:

-

Benzamidine Moiety: This positively charged group acts as a key pharmacophore, mimicking an arginine side chain. It forms a strong salt bridge with the negatively charged Asp189 residue in the S1 specificity pocket of thrombin, anchoring the inhibitor.

-

Hydrophobic Core: The central n-alkyl-benzimidazole scaffold occupies the hydrophobic S2 pocket.

-

Pyridine Ring: This terminal aromatic group interacts with the less-defined S4 pocket, contributing to overall binding affinity.

The poor oral bioavailability of dabigatran (3-7%) is attributed to its high polarity, primarily due to the benzamidine and a carboxylate group.[10] This necessitated the development of dabigatran etexilate, a lipophilic double prodrug, where the carboxylate is masked with an ethyl ester and the benzamidine with an N-hexyloxycarbonyl group to enhance gastrointestinal absorption.[11] Following oral administration, ubiquitous esterases rapidly hydrolyze the prodrug to release the active dabigatran molecule.[4]

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Dabigatran's direct inhibition of thrombin provides a focal point of intervention.

Quantitative Structure-Activity Relationship Data

SAR studies have focused on modifying the three key regions of the dabigatran scaffold and the prodrug moiety to enhance antithrombotic activity, improve pharmacokinetic properties, and reduce bleeding risk.

Modifications of the Dabigatran Core

Modifications to the central benzimidazole structure and substitutions on the terminal pyridine ring have been explored to optimize interactions with thrombin's active site.

-

Fluorination: Introduction of fluorine atoms onto the dabigatran scaffold has yielded analogues with potent anticoagulant activity. The high electronegativity and small size of fluorine can alter electronic properties and binding conformations.[12]

-

N-Alkylation: The synthesis of N-ethyl dabigatran derivatives has produced compounds with inhibitory activities comparable to or even exceeding that of dabigatran.[13][14]

| Compound ID | Modification | Thrombin Inhibition IC₅₀ (nM) | In Vivo Efficacy (Rat Model) | Reference |

| Dabigatran | Parent Compound | 1.23 - 4.5 | Inhibition Ratio: 85.07% | [2][12][15] |

| 8f | Fluorinated Analogue | 1.81 | Not Reported | [12] |

| 8k | Fluorinated Analogue | 3.21 | Investigated in vivo | [12] |

| 8o | Fluorinated Analogue | 2.16 | Inhibition Ratio: 84.66% | [12] |

| 9p | N-ethyl Derivative | 0.96 | Inhibition Ratio: 85.35% | [14] |

| 7k | N-substituted Derivative | 0.84 | Not Reported | [13] |

| 7m | N-substituted Derivative | 1.18 | Not Reported | [13] |

Table 1: In Vitro Activity of Core-Modified Dabigatran Derivatives

Benzamidine Bioisosteres and Scaffold Hopping

The positively charged benzamidine group is critical for anchoring to the S1 pocket but also contributes to poor oral absorption. Research has focused on replacing this moiety with bioisosteres or entirely new scaffolds.

-

Scaffold Hopping: By replacing the benzamidine moiety with novel tricyclic fused scaffolds, researchers have designed potent direct thrombin inhibitors.[16][17] These mimics maintain the necessary interactions within the S1 pocket while potentially offering different physicochemical properties.

| Compound ID | Modification | Thrombin Inhibition IC₅₀ (nM) | Platelet Aggregation IC₅₀ (µM) | Reference |

| Dabigatran | Parent Compound | ~4.5 | 0.01 | [15] |

| I-1 | Tricyclic Scaffold Mimic | 9.20 | Not Reported | [17] |

| II-1 | Tricyclic Scaffold Mimic | 7.48 | Not Reported | [17] |

| I-4a | Prodrug of I-1 | Not Reported | 0.73 | [17] |

| II-2b | Prodrug of II-1 | Not Reported | 0.91 | [17] |

Table 2: Activity of Dabigatran Mimics with Benzamidine Replacements

Novel Prodrug Strategies

To create "dual-action" anticoagulants or improve upon the etexilate moiety, various cleavable groups have been attached to the dabigatran core.

-

Hybrid Prodrugs: Novel prodrugs have been synthesized by linking dabigatran to other biologically active molecules, such as methyl ferulate or 2-hydroxymethyl-3,5,6-trimethylpyrazine (HTMP), which has anti-platelet activity.[18][19] This approach aims to deliver two therapeutic agents in a single molecule, potentially offering synergistic antithrombotic effects.

| Prodrug ID | Cleavable Moiety | In Vivo Efficacy (ED₅₀, mg/kg) | Comparison | Reference |

| Dabigatran Etexilate | Etexilate | 4.4 ± 2.2 | - | [19] |

| Y-2 | HTMP | 2.1 ± 1.3 | More potent than Dabigatran Etexilate | [19] |

| X-2 | Methyl Ferulate | ED₅₀ = 3.7 ± 1.0 µmol/kg | More potent than Dabigatran Etexilate (ED₅₀ = 7.8 ± 1.5 µmol/kg) | [18] |

Table 3: In Vivo Efficacy of Novel Dabigatran Prodrugs

Key Experimental Protocols

The evaluation of dabigatran derivatives involves a standardized set of in vitro and in vivo assays to determine their potency, efficacy, and safety.

In Vitro Fluorometric Thrombin Inhibition Assay

This assay quantifies the ability of a compound to inhibit thrombin's enzymatic activity by measuring the cleavage of a fluorogenic substrate.

Principle: Thrombin cleaves a synthetic peptide substrate linked to a fluorophore (e.g., AMC, 7-Amino-4-methylcoumarin), releasing it from a quenched state. The rate of increase in fluorescence is directly proportional to thrombin activity. The presence of an inhibitor reduces this rate.

Materials:

-

Human α-thrombin enzyme

-

Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)

-

Thrombin Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)

-

Test compounds (dabigatran derivatives)

-

96-well black microplates (clear bottom)

-

Fluorescent microplate reader (Ex/Em = 350/450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.

-

Enzyme Preparation: Dilute the thrombin enzyme stock to a working concentration in cold assay buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the thrombin enzyme solution. b. Add 10 µL of the diluted test compound or buffer (for control wells). c. Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 40 µL of the thrombin substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode every 2-3 minutes for 30-60 minutes.

-

Data Analysis: a. Determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot. b. Calculate the percent inhibition for each compound concentration relative to the uninhibited control. c. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Rat Venous Thrombosis Model

This model assesses the antithrombotic efficacy of a compound in a living system.

Principle: A thrombus is induced in a rat's vena cava. The efficacy of a pre-administered test compound is determined by comparing the weight of the resulting thrombus to that formed in a control group.

Animals:

-

Male Sprague-Dawley rats (250-300g)

Procedure:

-

Compound Administration: Administer the test compound (e.g., dabigatran derivative prodrug) or vehicle control to fasted rats via oral gavage.

-

Anesthesia: After a set absorption period (e.g., 1 hour), anesthetize the rats (e.g., with sodium pentobarbital).

-

Surgical Procedure: a. Perform a midline laparotomy to expose the inferior vena cava. b. Carefully dissect the vena cava free from surrounding tissues. c. Ligate the vena cava just below the renal veins with a silk suture.

-

Thrombus Formation: Allow the blood to remain static in the ligated segment for a defined period (e.g., 4 hours) to allow for thrombus formation.

-

Thrombus Excision and Measurement: a. Re-anesthetize the animal if necessary and re-expose the vena cava. b. Excise the ligated segment containing the thrombus. c. Open the vessel segment longitudinally and carefully remove the thrombus. d. Blot the thrombus to remove excess blood and record its wet weight.

-

Data Analysis: a. Calculate the mean thrombus weight for the control and treated groups. b. Determine the percent inhibition of thrombosis for the treated group compared to the control. c. Calculate the ED₅₀ (the dose required to produce 50% inhibition of thrombus formation).

Coagulation Parameter Assays

These plasma-based assays are used to assess the pharmacodynamic effect of dabigatran and its derivatives.

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. It is prolonged by dabigatran in a concentration-dependent manner, but the relationship can be non-linear at higher concentrations.[15]

-

Thrombin Time (TT): Directly measures the final step of coagulation—the conversion of fibrinogen to fibrin by thrombin. The TT is extremely sensitive to dabigatran, and a normal result can effectively rule out the presence of clinically relevant drug concentrations.[7][20]

-

Ecarin Clotting Time (ECT): Uses ecarin, a snake venom enzyme, to activate prothrombin. This assay is specific for direct thrombin inhibitors and is not affected by heparin. It shows a linear dose-response relationship with dabigatran concentrations.[1][15]

Conclusion and Future Directions

The SAR of dabigatran is well-defined, with its efficacy hinging on precise interactions within the S1, S2, and S4 pockets of thrombin. The development of the etexilate prodrug was a pivotal success in overcoming the molecule's inherent low oral bioavailability. Current and future research focuses on three primary areas:

-

Improving Bioavailability: Designing novel prodrugs that can further enhance oral absorption beyond the ~6% achieved by dabigatran etexilate, as demonstrated by some fluorinated derivatives.[21]

-

Reducing Bleeding Risk: Modifying the core structure or prodrug moiety to achieve a wider therapeutic window, providing effective anticoagulation with a lower propensity for bleeding complications.[17]

-

Developing Dual-Action Agents: Creating hybrid prodrugs that combine direct thrombin inhibition with other beneficial activities, such as anti-platelet effects, to achieve superior antithrombotic efficacy.[19]

By leveraging the foundational SAR knowledge of the dabigatran scaffold, medicinal chemists can continue to innovate, designing safer and more effective oral anticoagulants for the prevention and treatment of thromboembolic diseases.

References

- 1. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology, Pharmacokinetics, and Pharmacodynamics of Dabigatran Etexilate, an Oral Direct Thrombin Inhibitor | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Dabigatran - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, anticoagulant activity evaluation and molecular docking studies of a class of N-ethyl dabigatran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antithrombotic evaluation of novel dabigatran prodrugs containing methyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antithrombotic evaluation of novel dabigatran prodrugs containing a cleavable moiety with anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of dabigatran on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preclinical Study on a Novel Fluoroderivative of Dabigatran Etexilate in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Anticoagulant Activity of Dabigatran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI) that serves as an effective anticoagulant.[1][2][3] It is the active form of the prodrug dabigatran etexilate, which is administered orally and rapidly converted to dabigatran in the body.[2][4] Unlike traditional anticoagulants like warfarin, dabigatran's mechanism of action is independent of vitamin K and it does not require routine coagulation monitoring in clinical practice.[3] However, in a research and development setting, it is crucial to characterize its anticoagulant effects using various in vitro assays.

These application notes provide detailed protocols for assessing the in vitro anticoagulant activity of dabigatran using common coagulation assays: Activated Partial Thromboplastin Time (aPTT), Thrombin Time (TT), and Ecarin Chromogenic Assay (ECA).

Mechanism of Action

Dabigatran directly inhibits both free and clot-bound thrombin (Factor IIa), a key enzyme in the coagulation cascade.[3][5] By binding to the active site of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a thrombus.[3] This targeted inhibition of thrombin also reduces thrombin-induced platelet aggregation.[3][4]

Caption: Mechanism of action of Dabigatran.

Quantitative Data Summary

The following tables summarize the in vitro anticoagulant activity of dabigatran across various assays.

Table 1: Inhibition Constants and IC50 Values for Dabigatran

| Parameter | Value | Reference |

| Thrombin Inhibition (Ki) | 4.5 nM | [4] |

| Thrombin-Induced Platelet Aggregation (IC50) | 10 nM | [4] |

| Thrombin Generation (ETP) in PPP (IC50) | 0.56 µM | [4] |

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; ETP: Endogenous Thrombin Potential; PPP: Platelet-Poor Plasma.

Table 2: Dabigatran Concentrations Required to Double Clotting Times in Human Platelet-Poor Plasma (PPP)

| Assay | Dabigatran Concentration (µM) | Reference |

| Activated Partial Thromboplastin Time (aPTT) | 0.23 | [4] |

| Prothrombin Time (PT) | 0.83 | [4] |

| Ecarin Clotting Time (ECT) | 0.18 | [4] |

Experimental Protocols

A general workflow for preparing plasma and conducting the assays is outlined below.

Caption: General experimental workflow.

Preparation of Platelet-Poor Plasma (PPP)

Materials:

-

Human whole blood collected in 3.2% sodium citrate tubes.

-

Refrigerated centrifuge.

-

Pipettes and sterile polypropylene tubes.

Protocol:

-

Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 1500 x g for 15 minutes at room temperature to separate the plasma.

-

Carefully aspirate the supernatant (platelet-poor plasma) without disturbing the buffy coat and transfer it to a clean polypropylene tube.

-

If not used immediately, the PPP can be stored at -80°C. Thaw at 37°C before use.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common coagulation pathways. It is sensitive to direct thrombin inhibitors like dabigatran.[6][7]

Materials:

-

Platelet-Poor Plasma (PPP).

-

Dabigatran stock solution.

-

aPTT reagent (e.g., TriniCLOT aPTT S).[7]

-

0.025 M Calcium Chloride (CaCl2), pre-warmed to 37°C.

-

Coagulometer.

Protocol:

-

Prepare a series of dabigatran dilutions to spike into the PPP. A vehicle control (the solvent for dabigatran) should also be prepared.

-

Add a small volume of the dabigatran dilution or vehicle to an aliquot of PPP and mix gently.

-

Incubate 100 µL of the dabigatran-spiked or control PPP with 100 µL of the aPTT reagent for 3-5 minutes at 37°C.

-

Initiate the clotting reaction by adding 100 µL of pre-warmed 0.025 M CaCl2.

-

The coagulometer will measure the time in seconds for a clot to form. This is the aPTT.

-

A dose-response curve can be generated by plotting the aPTT (in seconds) against the dabigatran concentration.

Thrombin Time (TT) Assay

The TT assay directly measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. This assay is highly sensitive to the presence of dabigatran.[7][8]

Materials:

-

Platelet-Poor Plasma (PPP).

-

Dabigatran stock solution.

-

Thrombin reagent (human or bovine).

-

Coagulometer.

Protocol:

-

Prepare dabigatran-spiked and control PPP samples as described for the aPTT assay.

-

Pre-warm the PPP samples to 37°C.

-

Pipette 200 µL of the PPP sample into a cuvette in the coagulometer.

-

Add 100 µL of the thrombin reagent to the PPP and simultaneously start the timer.

-

Record the time in seconds for clot formation.

-

Due to its high sensitivity, a diluted thrombin time (dTT) assay may be necessary for quantifying dabigatran levels, where the plasma sample is diluted with normal pooled plasma.[9][10]

Ecarin Chromogenic Assay (ECA)

Ecarin is a metalloprotease from the venom of the saw-scaled viper that activates prothrombin to meizothrombin.[11] Dabigatran inhibits meizothrombin. The ECA measures the amount of residual meizothrombin activity by its ability to cleave a chromogenic substrate. This assay is not affected by low prothrombin or fibrinogen levels.[11]

Materials:

-

Platelet-Poor Plasma (PPP).

-

Dabigatran stock solution.

-

Ecarin reagent.

-

Chromogenic substrate specific for meizothrombin (e.g., p-nitroanilide-based).

-

Microplate reader capable of measuring absorbance at 405 nm.[12]

Protocol:

-

Prepare dabigatran-spiked and control PPP samples.

-

In a 96-well plate, add PPP samples, ecarin reagent, and the chromogenic substrate according to the manufacturer's instructions.

-

The ecarin will activate prothrombin to meizothrombin.

-

Dabigatran will inhibit a portion of the generated meizothrombin.

-

The remaining active meizothrombin will cleave the chromogenic substrate, releasing a colored product (e.g., p-nitroaniline).

-

The rate of color development is measured at 405 nm using a microplate reader and is inversely proportional to the concentration of dabigatran in the sample.

-

A standard curve can be constructed using calibrators with known dabigatran concentrations.[13]

Interpretation of Results

-

aPTT and TT: A concentration-dependent prolongation of the clotting time in these assays indicates the anticoagulant effect of dabigatran. The relationship between dabigatran concentration and aPTT can be non-linear at higher concentrations.[6][14] The TT is very sensitive and a normal result can effectively rule out the presence of dabigatran.[7]

-

ECA: This assay provides a quantitative measure of dabigatran concentration. The results are typically linear over a broad therapeutic range.[11]

Conclusion

The in vitro anticoagulant activity of dabigatran can be effectively characterized using a panel of coagulation assays. The aPTT and TT provide a measure of its functional effect on clotting time, while the ECA offers a more specific and quantitative assessment of dabigatran concentration. These protocols provide a foundation for researchers to investigate the anticoagulant properties of dabigatran and other direct thrombin inhibitors.

References

- 1. Dabigatran - Wikipedia [en.wikipedia.org]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradaxa (Dabigatran Etexilate Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. droracle.ai [droracle.ai]

- 7. The effect of dabigatran on the activated partial thromboplastin time and thrombin time as determined by the Hemoclot thrombin inhibitor assay in patient plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. albertahealthservices.ca [albertahealthservices.ca]

- 9. Dabigatran Level | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 10. Diluted thrombin time reliably measures low to intermediate plasma dabigatran concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. myadlm.org [myadlm.org]

- 12. ject.edpsciences.org [ject.edpsciences.org]

- 13. Measuring dabigatran concentrations using a chromogenic ecarin clotting time assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Establishing a Murine Model of Thrombosis for Dabigatran Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran is a potent, direct thrombin inhibitor that reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.[1][2][3] It is an orally administered anticoagulant used for the prevention and treatment of thromboembolic disorders.[1] Preclinical evaluation of dabigatran and other novel anticoagulants necessitates robust and reproducible animal models of thrombosis and hemostasis. Murine models are frequently utilized for these initial in vivo studies due to their well-characterized genetics, cost-effectiveness, and the availability of established thrombosis induction methods.[4][5]

This document provides detailed application notes and protocols for establishing a murine model of thrombosis to test the efficacy and safety of dabigatran. The primary models covered are the ferric chloride-induced arterial thrombosis model and the tail bleeding assay, which are widely used to assess antithrombotic efficacy and bleeding risk, respectively.[6][7]

Key Experimental Models

Two primary murine models are recommended for the comprehensive evaluation of dabigatran:

-

Ferric Chloride-Induced Carotid Artery Thrombosis Model: This is a widely used and highly reproducible model to evaluate the efficacy of antithrombotic agents.[6] The topical application of ferric chloride (FeCl₃) to the carotid artery induces oxidative injury to the vascular endothelium, leading to the formation of an occlusive thrombus. The primary endpoint in this model is the time to vessel occlusion.

-

Tail Bleeding Assay: This assay is a standard method for assessing the hemostatic function and bleeding risk associated with anticoagulant therapy.[7] It involves a standardized transection of the mouse tail and measurement of the time to cessation of bleeding (bleeding time) and/or the total blood loss.

Mechanism of Action of Dabigatran

Dabigatran directly inhibits both free and clot-bound thrombin, a key enzyme in the coagulation cascade.[3] By blocking the action of thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable thrombus.

Mechanism of action of Dabigatran.

Experimental Workflow

The following workflow outlines the key steps for evaluating dabigatran in a murine thrombosis model.

Overall experimental workflow.

Detailed Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol is adapted from established methods and is designed to be highly reproducible.[6]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Dabigatran etexilate

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

-

Filter paper discs (1-2 mm diameter)

-

Surgical instruments (scissors, forceps)

-

Doppler flow probe and flowmeter

-

Heating pad

Procedure:

-

Animal Preparation:

-

Administer dabigatran etexilate or vehicle control to mice via oral gavage at a predetermined time before the procedure (e.g., 1-2 hours).

-

Anesthetize the mouse using an appropriate anesthetic regimen and ensure a stable plane of anesthesia is achieved.

-

Place the mouse in a supine position on a heating pad to maintain body temperature.

-

-

Surgical Procedure:

-

Make a midline cervical incision to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissues, taking care to avoid damage to the vessel and the vagus nerve.

-

Place a small piece of plastic film or other non-reactive material behind the artery to isolate it.

-

Position a Doppler flow probe around the artery to obtain a baseline blood flow measurement.

-

-

Thrombosis Induction:

-

Saturate a small filter paper disc with the FeCl₃ solution.

-

Carefully apply the saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

-

After the application time, remove the filter paper and rinse the area with saline.

-

-

Data Collection:

-

Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

-

The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases (reaches zero or near-zero for a sustained period, e.g., >1 minute).

-

The experiment is typically monitored for a set duration (e.g., 30-60 minutes).

-

Tail Bleeding Assay

This protocol provides a standardized method for assessing bleeding risk.[7]

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Dabigatran etexilate

-

Vehicle control

-

Anesthetic

-

Scalpel or sharp blade

-

50 mL conical tube containing saline at 37°C

-

Filter paper

-

Stopwatch

Procedure:

-

Animal Preparation:

-

Administer dabigatran etexilate or vehicle control to mice via oral gavage.

-

Anesthetize the mouse.

-

-

Bleeding Induction:

-